molecular formula C10H19NO2 B12979163 (R)-3-Amino-4-cyclohexylbutanoic acid

(R)-3-Amino-4-cyclohexylbutanoic acid

Cat. No.: B12979163
M. Wt: 185.26 g/mol
InChI Key: KFJPIMWRYYGPGM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-4-cyclohexylbutanoic acid is a chiral gamma-amino acid derivative of significant interest in pharmaceutical research and development. Its structure, featuring a cyclohexyl group and a stereospecific (R)-configuration, makes it a valuable scaffold for designing enzyme inhibitors and probing metabolic pathways. Scientific literature indicates that this compound and its structural analogues are investigated as key intermediates in the synthesis of potent and selective mechanism-based inactivators for pyridoxal 5'-phosphate (PLP)-dependent enzymes . One primary research application is in the inhibition of human ornithine aminotransferase (hOAT), a metabolic enzyme identified as a promising therapeutic target for conditions such as hepatocellular carcinoma . The cyclohexyl moiety is a critical structural feature that contributes to binding within the enzyme's active site. Furthermore, related 4-aminobutanoic acid derivatives are explored for their activity against other biological targets, such as the bifunctional epoxide hydrolase 2 in humans . The (R)-enantiomer provides specificity for studying stereospecific interactions in biological systems, which is crucial for optimizing binding affinity and reducing off-target effects. This compound is used exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(3R)-3-amino-4-cyclohexylbutanoic acid

InChI

InChI=1S/C10H19NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1

InChI Key

KFJPIMWRYYGPGM-SECBINFHSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H](CC(=O)O)N

Canonical SMILES

C1CCC(CC1)CC(CC(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for R 3 Amino 4 Cyclohexylbutanoic Acid and Its Analogues

Enantioselective and Stereospecific Synthesis Routes

The construction of the stereogenic center in β-amino acids is the critical challenge in their synthesis. Modern organic synthesis offers several powerful approaches, including leveraging the chirality of natural molecules, employing asymmetric catalysts, and utilizing the high selectivity of enzymes.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials, transferring their inherent chirality to the target molecule. uni-koeln.de Natural α-amino acids are ideal chiral synthons for this purpose due to their structural similarity to the target β-amino acids and the availability of a wide variety of side chains. baranlab.org

A notable example is the enantiospecific synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for Sitagliptin, starting from the natural amino acid (S)-serine. researchgate.net This multi-step synthesis effectively translates the stereocenter of serine to the final product. The process begins with the esterification of (S)-serine, followed by protection of the amino and hydroxyl groups. researchgate.net A key transformation involves the reduction of the ester to a primary alcohol, which is then converted into a chiral aziridine (B145994). researchgate.net The crucial carbon-carbon bond is formed via the regioselective ring-opening of this aziridine with a Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide, to establish the desired β-amino acid backbone with the correct stereochemistry. researchgate.net

StepStarting MaterialKey ReagentsIntermediate/ProductPurposeReference
1(S)-SerineSOCl₂, MeOH(S)-Serine methyl ester hydrochlorideEsterification researchgate.net
2(S)-Serine methyl esterBoc₂ON-Boc-(S)-serine methyl esterAmino group protection researchgate.net
3N-Boc-(S)-serine methyl esterTBDPS-ClN-Boc-O-TBDPS-(S)-serine methyl esterHydroxyl group protection researchgate.net
4N-Boc-O-TBDPS-(S)-serine methyl esterLiBH₄(R)-N-Boc-2-amino-3-(TBDPS-oxy)propan-1-olStereospecific reduction researchgate.net
5(R)-N-Boc-2-amino-3-(TBDPS-oxy)propan-1-olPPh₃, DIAD(R)-N-Boc-aziridine-2-methanol derivativeIntramolecular cyclization (Mitsunobu) researchgate.net
6(R)-N-Boc-aziridine-2-methanol derivative(2,4,5-trifluorophenyl)magnesium bromideN,O-protected (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-olC-C bond formation via aziridine opening researchgate.net

This strategy highlights how the stereocenter from a simple amino acid can be meticulously manipulated through a sequence of stereospecific reactions to yield a complex, non-proteinogenic β-amino acid analogue. researchgate.net Similar strategies have been employed using other amino acids, such as D-alanine, to access different target molecules. baranlab.org

Catalytic asymmetric synthesis provides a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. rsc.org Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of β-amino acids.

Organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity, has emerged as a powerful tool in asymmetric synthesis. The asymmetric Mannich reaction is a prominent organocatalytic method for forming the C-C and C-N bonds necessary for β-amino acid skeletons. nih.govnih.gov For instance, chiral bifunctional thiourea (B124793) catalysts derived from (R,R)-cyclohexyldiamine have been used to catalyze the addition of cyclic β-ketoesters to N-Boc-aldimines, yielding chiral β-amino esters with excellent enantiomeric excesses (up to 99% ee). nih.govacs.org The reaction proceeds under mild conditions and tolerates a wide range of substrates. nih.govacs.org

Another effective strategy involves the aminomethylation of aldehydes, catalyzed by L-proline or its derivatives, to access β²-amino acids. wisc.edu These reactions often proceed through a chiral enamine intermediate, which reacts with an iminium species to form the desired product with controlled stereochemistry. wisc.edu The decarboxylative Mannich reaction, using β-keto acids as donors and cinchonine-derived catalysts, also provides a direct route to synthetically useful chiral β-amino ketones, which are immediate precursors to β-amino acids. nih.gov

Catalyst TypeReactionSubstratesKey FeatureReference
Chiral ThioureaAsymmetric Mannich ReactionCyclic β-ketoesters, N-Boc-aldiminesHigh enantioselectivity (up to 99% ee) nih.govacs.org
L-Proline / Chiral PyrrolidinesAsymmetric AminomethylationAldehydes, Formaldehyde-derived iminiumAccess to β²-amino acids wisc.edu
Cinchonine-derived ThioureaDecarboxylative Mannich Reactionβ-Keto acids, IminesDirect synthesis of chiral β-amino ketones nih.gov

Transition metal catalysis is a cornerstone of asymmetric synthesis, offering high efficiency and selectivity. psu.edu Asymmetric hydrogenation of β-substituted-β-(acylamino)acrylates is one of the most direct methods for producing β-amino acids. psu.edu Rhodium complexes featuring chiral phosphine (B1218219) ligands, such as BoPhoz-type ligands, have proven effective in the hydrogenation of substrates to yield β²-amino acids with high enantioselectivity. nih.gov Similarly, Rh-catalyzed hydrogenation of α-enamides is a powerful method for accessing β-branched amino acids. acs.org

Asymmetric conjugate additions are another major class of metal-catalyzed reactions for this purpose. rsc.org For example, the rhodium-catalyzed conjugate addition of arylboronic acids to β-acrylates can be used to synthesize β²-amino acids. hilarispublisher.com The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) allows for the asymmetric synthesis of a wide variety of α- and β-amino acids through diastereoselective alkylation or Michael addition reactions. nih.gov

Metal/Ligand SystemReaction TypeSubstrate TypeProduct TypeReference
Rhodium / BoPhozAsymmetric Hydrogenationβ-Aminoacrylate derivativesβ²-Amino Acids nih.gov
Rhodium / Chiral PhosphinesAsymmetric Hydrogenationα-Enamidesβ-Branched Amino Acids acs.org
Rhodium / BINAP1,4-Asymmetric AdditionArylboronic acids, Amino-enoatesβ-Aryl-γ-amino acids mdpi.com
Chiral Ni(II) ComplexesDiastereoselective AlkylationGlycine Schiff baseCustom Amino Acids nih.gov

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of enantiopure β-amino acids, two primary enzymatic strategies are employed: kinetic resolution of a racemic mixture and direct asymmetric synthesis.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. Lipases are commonly used for this purpose, catalyzing the enantioselective hydrolysis of racemic β-amino esters or the enantioselective acylation of racemic β-amino acids. uni-koeln.denih.gov

More advanced biocatalytic methods focus on asymmetric synthesis, where a prochiral substrate is converted directly into a single enantiomer of the product. Transaminases (also known as aminotransferases) are particularly versatile for this, catalyzing the reductive amination of a ketone to a chiral amine. nih.gov For example, (R)-selective amine transaminases can synthesize (R)-4-aminopentanoic acid from its corresponding keto-acid with high optical purity (>99% ee). frontiersin.org A significant advancement is the engineering of enzymes for novel reactivity. Recently, a glutamate (B1630785) dehydrogenase (GDH) was engineered through structure-guided design to efficiently catalyze the asymmetric reductive amination of levulinic acid to (R)-4-aminopentanoic acid, using inexpensive ammonia (B1221849) as the amine source and achieving high conversion (>97%) and excellent stereoselectivity (>99% ee). frontiersin.org

Enzyme ClassStrategyReactionKey AdvantageReference
LipaseKinetic ResolutionEnantioselective ester hydrolysis/acylationHigh activity and commercial availability uni-koeln.denih.gov
Transaminase (ATA)Asymmetric SynthesisReductive amination of a keto acidHigh stereoselectivity for chiral amines nih.govfrontiersin.org
Engineered Glutamate Dehydrogenase (GDH)Asymmetric SynthesisReductive amination of levulinic acidUses ammonia; sustainable; high conversion frontiersin.org

Asymmetric Catalysis in β-Amino Acid Synthesis

Novel Synthetic Pathways and Methodological Advancements

The field of asymmetric synthesis is driven by the pursuit of more efficient, scalable, and broadly applicable methods. Recent advancements have introduced novel catalytic systems and sustainable approaches for producing chiral β-amino acids.

One groundbreaking development is the use of silylium-based asymmetric counteranion-directed catalysis (Si-ACDC). nih.gov A confined imidodiphosphorimidate (IDPi) catalyst has been developed for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals. This method provides direct access to free, unprotected β²-amino acids in high yields and enantioselectivities. The process is notable for its operational simplicity, extremely concise product purification, and the ability to recover the catalyst, making it amenable to large-scale synthesis. nih.gov

Another innovative approach involves the cooperative catalysis of a N–H insertion reaction. A system using an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid enables the highly enantioselective reaction of vinyldiazoacetates with tert-butyl carbamate (B1207046). rsc.org This method provides a new, fast, and high-yielding route to α-alkenyl α-amino acid derivatives, which are valuable synthetic intermediates. The chiral phosphoric acid is proposed to act as a chiral proton shuttle, suppressing side reactions and ensuring high stereocontrol. rsc.org

Furthermore, the integration of sustainability with high-tech enzyme engineering represents a significant methodological advancement. The development of a tailored glutamate dehydrogenase to convert levulinic acid, a biomass-derived platform chemical, into (R)-4-aminopentanoic acid is a prime example of a sustainable pathway. frontiersin.org This route avoids the use of stoichiometric chiral auxiliaries or expensive metal catalysts, relying instead on an engineered biocatalyst and simple starting materials, thereby enriching the toolbox for manufacturing valuable chiral γ-amino acids. frontiersin.org

Rearrangement Reactions for β-Amino Acid Scaffolds

A cornerstone in the synthesis of β-amino acids is the homologation of α-amino acids, a process that extends the carbon chain by one methylene (B1212753) unit. organic-chemistry.orgrsc.org Several classic rearrangement reactions have been adapted for this purpose, each offering distinct advantages and facing specific challenges.

The Arndt-Eistert synthesis is a widely employed method for the one-carbon homologation of carboxylic acids, making it particularly suitable for converting α-amino acids into their β-amino acid counterparts. organic-chemistry.orgambeed.com The process begins with the activation of an N-protected α-amino acid, typically as an acid chloride or mixed anhydride, which then reacts with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.orgrsc.org The crucial step is the Wolff rearrangement of this diazoketone, which can be induced thermally, photochemically, or through silver(I) catalysis, to generate a ketene intermediate. organic-chemistry.orgorganic-chemistry.org This highly reactive ketene is then trapped by a nucleophile, such as water, to yield the desired β-amino acid. organic-chemistry.org A significant advantage of this method is the retention of stereochemistry at the α-carbon of the original amino acid. rsc.org However, the use of the toxic and explosive diazomethane presents a major drawback, leading to the development of safer alternatives. rsc.orgwikipedia.org

The Hofmann rearrangement provides an alternative route, converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.com In the context of β-amino acid synthesis, this would typically involve the rearrangement of a suitably substituted malonamic acid. nih.gov The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org While effective, the stability of the precursor amides can be a concern. nih.gov

The Schmidt reaction offers another pathway, reacting a carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst. libretexts.orgwikipedia.org This reaction also proceeds through an isocyanate intermediate, ultimately yielding an amine with the loss of one carbon atom as carbon dioxide. wikipedia.org It has been successfully applied to the synthesis of α-amino acids from β-keto esters and holds potential for the synthesis of β-amino acids from appropriate dicarboxylic acid derivatives. libretexts.orgvedantu.com

Finally, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to an amine. masterorganicchemistry.com Similar to the Hofmann and Schmidt reactions, it results in the loss of one carbon atom. The acyl azide precursors are typically prepared from carboxylic acid derivatives. masterorganicchemistry.com

Table 1: Comparison of Rearrangement Reactions for β-Amino Acid Synthesis

Reaction Starting Material Key Intermediate Key Features
Arndt-Eistert/Wolff N-Protected α-amino acid α-Diazoketone, Ketene One-carbon homologation, retention of stereochemistry. organic-chemistry.orgrsc.org
Hofmann Substituted malonamic acid Isocyanate Carbon-chain degradation. wikipedia.orgnih.gov
Schmidt Substituted dicarboxylic acid Isocyanate Carbon-chain degradation. wikipedia.orgvedantu.com
Curtius Acyl azide Isocyanate Carbon-chain degradation. masterorganicchemistry.com

Strategic Introduction of the Cyclohexyl Side Chain

A critical step in the synthesis of (R)-3-amino-4-cyclohexylbutanoic acid is the introduction of the cyclohexyl group. This can be achieved through various strategies, either by starting with a precursor already containing the cyclohexyl moiety or by modifying an existing aromatic ring.

One of the most common and efficient methods is the catalytic hydrogenation of the corresponding aromatic precursor, (R)-3-amino-4-phenylbutanoic acid (β-phenylalanine). This reaction typically employs catalysts such as rhodium on carbon (Rh/C) or ruthenium oxide (RuO₂) under hydrogen pressure. The hydrogenation effectively reduces the phenyl ring to a cyclohexyl ring while preserving the stereochemistry at the chiral center.

Alternatively, the cyclohexyl group can be introduced early in the synthetic sequence. For instance, Grignard reagents , such as cyclohexylmethylmagnesium bromide, can be used to open a suitable electrophilic precursor. organic-chemistry.orgwikipedia.org These organometallic reagents act as powerful nucleophiles, forming a new carbon-carbon bond and installing the cyclohexylalkyl side chain. libretexts.org The choice of the electrophile is crucial and can range from epoxides to α,β-unsaturated esters.

Another approach involves starting with cyclohexylalanine, an α-amino acid, and then applying a homologation reaction as described in the previous section to extend the carbon chain and form the desired β-amino acid structure.

Protecting Group Strategies and Deprotection Techniques in β-Amino Acid Synthesis

The synthesis of β-amino acids, including this compound, necessitates the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl functionalities. masterorganicchemistry.comslideshare.net The selection of these protecting groups is critical and is guided by their stability under various reaction conditions and the ease of their selective removal. researchgate.net

For the amino group, carbamates are the most widely used protecting groups due to their stability and the availability of mild deprotection methods. masterorganicchemistry.com The most common carbamate protecting groups are:

tert-Butoxycarbonyl (Boc): This group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). masterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): This group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). masterorganicchemistry.com Its key advantage is its removal by catalytic hydrogenation (e.g., using Pd/C and H₂), a very mild and neutral condition that is orthogonal to the acid-labile Boc group. masterorganicchemistry.com

The carboxyl group is typically protected as an ester , such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions (saponification). For syntheses requiring milder deprotection conditions, benzyl esters can be used, as they can be cleaved by catalytic hydrogenation, similar to the Cbz group. Tert-butyl esters, which are removed by acid treatment, are also employed.

Orthogonal protection strategies are often employed in complex syntheses, where different protecting groups can be removed selectively without affecting others. rsc.orgst-andrews.ac.uk For example, using a Boc group for the amine and a benzyl ester for the carboxylic acid allows for the selective deprotection of the carboxyl group by hydrogenation, leaving the Boc group intact.

Deprotection is the final and crucial step. As mentioned, Boc groups are removed with strong acids like TFA. peptide.com Cbz and benzyl esters are cleaved by catalytic hydrogenation. Ester saponification is typically achieved using a base like lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent.

Table 2: Common Protecting Groups in β-Amino Acid Synthesis

Functional Group Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
Amino tert-Butoxycarbonyl Boc (Boc)₂O Trifluoroacetic Acid (TFA) masterorganicchemistry.com
Amino Benzyloxycarbonyl Cbz, Z Benzyl chloroformate H₂, Pd/C masterorganicchemistry.com
Carboxyl Methyl/Ethyl Ester -Me, -Et Methanol/Ethanol, Acid catalyst NaOH or LiOH, H₂O
Carboxyl Benzyl Ester -Bn Benzyl alcohol, Acid catalyst H₂, Pd/C
Carboxyl tert-Butyl Ester -tBu Isobutylene, Acid catalyst Trifluoroacetic Acid (TFA)

Derivatization and Functionalization Strategies for this compound

Once synthesized, this compound can be further modified to create a diverse range of analogues with potentially enhanced biological activities. These derivatization strategies target the amino and carboxyl groups, as well as the cyclohexyl side chain.

Amidation and Esterification Processes

The primary amine and carboxylic acid functionalities of this compound are readily derivatized through amidation and esterification reactions.

Amidation involves the formation of a peptide bond between the amino group of the β-amino acid and a carboxylic acid, or between the carboxylic acid of the β-amino acid and an amine. This is a fundamental transformation in peptide synthesis and is typically achieved using coupling reagents that activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Esterification of the carboxylic acid can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters.

Selective Reduction and Oxidation Reactions

The functional groups of this compound can be selectively reduced or oxidized to introduce new functionalities.

Selective Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the carboxylic acid to an ester first, followed by reduction with a milder reagent such as sodium borohydride (B1222165) (NaBH₄) in some cases. The resulting amino alcohol is a valuable building block for further derivatization.

Selective Oxidation: While the cyclohexyl group is relatively inert to oxidation, the amino group can be oxidized under specific conditions. However, more common are oxidations of derivatives. For instance, if the amino group is part of a larger molecule, adjacent positions can be targeted for oxidation. The selective oxidation of primary alcohols, which can be formed from the reduction of the carboxylic acid, to aldehydes or back to carboxylic acids can be achieved using a variety of reagents. nih.gov For example, Dess-Martin periodinane or Swern oxidation can convert the primary alcohol to an aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize it to a carboxylic acid.

Halogenation and Other Electrophilic/Nucleophilic Modifications

Halogenation of β-amino acids can provide precursors for further functionalization. nih.govacs.org While direct halogenation of the cyclohexyl ring is challenging and often unselective, halogen atoms can be introduced at other positions in the molecule through various synthetic routes. nih.gov For example, α-halogenation of the corresponding ester can be achieved under specific conditions. researchgate.net These halogenated derivatives can then undergo nucleophilic substitution reactions to introduce a wide range of functional groups. db-thueringen.de

Nucleophilic Modifications: The amino group of this compound is a potent nucleophile and can participate in a variety of reactions. researchgate.netresearchgate.net For instance, it can undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones. These reactions allow for the introduction of diverse substituents on the nitrogen atom, leading to a wide array of N-substituted analogues.

Electrophilic Modifications: While the core structure of this compound is not highly susceptible to electrophilic attack, derivatives can be designed to undergo such reactions. For example, if the cyclohexyl ring were to be replaced by an aromatic ring, electrophilic aromatic substitution reactions could be employed to introduce various substituents onto the ring.

Molecular Design and Structural Elucidation of R 3 Amino 4 Cyclohexylbutanoic Acid Derivatives

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination

Spectroscopic techniques provide powerful empirical data for the unambiguous determination of molecular structure, including the spatial orientation of atoms that defines stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While enantiomers are indistinguishable in a standard achiral solvent, NMR can be adapted for chiral analysis. This is typically achieved by converting the enantiomeric pair into diastereomers, which possess different physical properties and are therefore distinguishable by NMR. nih.gov This conversion can be done in two primary ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of 3-Amino-4-cyclohexylbutanoic acid can be reacted with an enantiomerically pure CDA. This reaction forms a covalent bond, creating a pair of diastereomers with distinct NMR spectra.

Chiral Solvating Agents (CSAs): The analyte is dissolved in an NMR solvent containing an enantiomerically pure CSA. The CSA forms non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.gov These transient complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. semmelweis.hu For example, chiral α-(nonafluoro-tert-butoxy)carboxylic acids, synthesized from natural amino acids, have been successfully used as CSAs to create distinguishable chemical shift differences for racemic amines and amino acids. semmelweis.huresearchgate.net

The degree of separation between the signals, known as the chemical shift difference (Δδ), allows for the quantification of the enantiomeric ratio. The choice of solvent is crucial; apolar solvents like C6D6 can sometimes enhance the resolution between signals compared to more polar solvents like CDCl3. semmelweis.hu

Table 1: Illustrative ¹H-NMR Chemical Shift Differences (Δδ) for Diastereomeric Complexes of 3-Amino-4-cyclohexylbutanoic Acid with a Chiral Solvating Agent.

Proton Environment(R)-Enantiomer Complex (ppm)(S)-Enantiomer Complex (ppm)Chemical Shift Difference (Δδ in ppm)
Hα (proton on C3)3.253.280.03
Hβ (protons on C2)2.402.420.02
Cyclohexyl Protons1.10 - 1.801.11 - 1.82Overlapping with minor shifts

Note: This table presents hypothetical data based on typical values observed for chiral discrimination of amino acids using CSAs, as described in the literature. semmelweis.huresearchgate.net The actual values would be determined experimentally.

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute and relative stereochemistry. nih.gov The process involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms.

To determine the absolute configuration of an enantiomer like (R)-3-Amino-4-cyclohexylbutanoic acid, one common strategy is to co-crystallize it with a chiral auxiliary of a known, unchanging absolute configuration. This forms a diastereomeric salt. nih.govacs.org The known stereocenter of the auxiliary acts as an internal reference, allowing for the unambiguous assignment of the unknown stereocenter in the target molecule. nih.gov The analysis of the crystal structure of such a diastereomer provides clear evidence of the spatial arrangement and confirms the identity of the (R) or (S) enantiomer. nih.gov This technique was successfully used to determine the absolute stereochemistry of diastereomeric amides and esters of iridium(III) complexes by first separating the diastereomers and then analyzing their single crystals. acs.org

Table 2: Representative Crystallographic Data for a Diastereomeric Salt of this compound.

ParameterIllustrative Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.1
Volume (ų)1579.9
Z (Molecules/unit cell)4
Flack Parameter~0.0 (confirms correct enantiomer)

Note: This table contains representative data. Actual parameters are determined from the X-ray diffraction experiment on a suitable single crystal. cambridge.org

Computational Approaches to Conformational Analysis and Stereochemical Prediction

Alongside experimental techniques, computational chemistry provides profound insights into the structural and energetic properties of molecules. These methods can predict stable conformations and rationalize the stereochemical outcomes of reactions.

Molecules, particularly those with single bonds and flexible groups like the cyclohexyl ring in 3-Amino-4-cyclohexylbutanoic acid, are not static but exist as an ensemble of interconverting conformations. ijcrt.org Molecular Dynamics (MD) simulations are a powerful computational tool used to study these motions at an atomic level. biorxiv.org

MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that describe how the positions and velocities of atoms change over time. nih.gov This allows for the exploration of the molecule's conformational space, identifying low-energy, stable conformations and the pathways for transitioning between them. ijcrt.org The process begins with energy minimization, where the initial structure is computationally relaxed to a nearby low-energy state. The simulation then proceeds to sample a vast number of conformations, providing a statistical picture of the molecule's flexibility and preferred shapes. nih.gov This approach is invaluable for understanding how the molecule might interact with biological targets. rsc.org

Table 3: Key Torsional Angles for Conformational Analysis of this compound.

Torsional AngleDescriptionPredicted Stable Conformations (Illustrative)
τ1 (N-C3-C4-C_cyclohexyl)Defines the orientation of the amino and cyclohexyl groupsgauche (+60°), anti (180°), gauche (-60°)
τ2 (C2-C3-C4-C_cyclohexyl)Defines the orientation of the carboxyl and cyclohexyl groupsgauche (+60°), anti (180°), gauche (-60°)
τ3 (C3-C2-C(O)-OH)Defines the orientation of the carboxylic acid groupsyn-periplanar (~0°), anti-periplanar (~180°)

Note: The table lists critical dihedral angles for study. MD simulations would reveal the potential energy surface associated with the rotation around these bonds. ijcrt.orgacs.org

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules and to model chemical reactions. wikipedia.org Methods like Density Functional Theory (DFT) are particularly useful for gaining insight into why a specific stereoisomer is preferentially formed during a chemical synthesis—a phenomenon known as stereoselectivity. chemrxiv.org

In the context of synthesizing this compound, quantum chemical calculations can be used to model the reaction mechanism. chemrxiv.org By calculating the energies of the transition states for the pathways leading to the (R) and (S) enantiomers, chemists can predict which pathway is energetically more favorable. The pathway with the lower activation energy is expected to be faster, resulting in the preferential formation of one stereoisomer. chemrxiv.org This predictive power is crucial for designing new catalysts and optimizing reaction conditions to achieve high enantioselectivity, a key goal in modern organic synthesis. numberanalytics.comethz.ch

Table 4: Hypothetical Calculated Activation Energies for a Stereoselective Reaction Step.

Transition StatePathwayRelative Activation Energy (kcal/mol)Predicted Major Product
TS-RLeads to (R)-enantiomer0.0This compound
TS-SLeads to (S)-enantiomer+2.5-

Note: This table provides an illustrative example of how quantum chemical calculations can rationalize stereoselectivity. A lower relative activation energy for the transition state leading to the (R)-product suggests it will be formed preferentially. chemrxiv.org

Mechanistic Investigations of Biological Interactions Involving R 3 Amino 4 Cyclohexylbutanoic Acid

Elucidation of Enzyme-Inhibitor or Receptor-Ligand Binding Mechanisms

The biological activity of GABA analogues is often mediated through their interaction with specific proteins, leading to the modulation of neuronal signaling pathways. Unlike GABA itself, which directly activates GABA-A and GABA-B receptors, many of its β-substituted analogues exhibit more complex mechanisms of action. nih.govyoutube.com

Aminotransferases are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes crucial for amino acid metabolism. acs.org γ-Aminobutyric Acid Aminotransferase (GABA-AT) is the primary enzyme responsible for the degradation of GABA. mdpi.com Inhibition of GABA-AT increases GABA concentrations in the brain, enhancing inhibitory neurotransmission, which is a therapeutic strategy for epilepsy. researchgate.net Human Ornithine Aminotransferase (hOAT) is another key aminotransferase, and its inhibition has been explored as a potential treatment for hepatocellular carcinoma. nih.govresearchgate.net

Analogues of (R)-3-Amino-4-cyclohexylbutanoic acid, particularly those with fluorine substitutions, have been designed as mechanism-based inactivators of these enzymes. These compounds act as substrates, but are converted by the enzyme into reactive intermediates that form covalent adducts or tightly bound complexes within the active site, leading to irreversible inhibition. nih.govresearchgate.net For instance, certain difluoro-substituted cyclopentane (B165970) analogues have shown high efficiency and selectivity as inactivators of hOAT over GABA-AT. nih.gov Mechanistic studies using intact protein mass spectrometry and X-ray crystallography have revealed that these inactivators can form covalent bonds with key catalytic residues like Lys292 in the active site of hOAT. nih.govresearchgate.net

Analogue TypeTarget EnzymeMechanism of InteractionKey FindingsReference
Difluoromethylenylcyclopentane AnaloguesGABA-ATMechanism-Based InactivationForms a covalent adduct with Lys329 after conversion to a Michael acceptor. 186 times more efficient than vigabatrin. researchgate.net
Difluoromethylcyclopentene AnalogueshOATIrreversible Tight-Binding InhibitionAnalogue is converted to an irreversible tight-binding adduct in the hOAT active site, showing high selectivity over GABA-AT. nih.gov
Difluoromethylenylcyclohexene AnalogueshOATMechanism-Based InactivationForms covalent bonds with two active site residues (Thr322 and Lys292), a novel mechanism for aminotransferases. researchgate.net

Dipeptidyl peptidase-IV (DPP-4) is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 is a major therapeutic strategy for type 2 diabetes, as it increases the half-life of GLP-1, thereby enhancing insulin (B600854) secretion. nih.gov

Structural modifications involving β-amino acids can confer resistance to DPP-4 degradation. The insertion of a β-amino acid like 6-aminohexanoic acid into the structure of GLP-1 has been shown to prevent N-terminal degradation by DPP-4, creating a long-acting analogue. mdpi.com Studies on 4-amino cyclohexylglycine analogues have demonstrated potent DPP-4 inhibitory properties. medchemexpress.com For example, a 2,4-difluorobenzenesulfonamide (B83623) derivative of 4-amino cyclohexylglycine was found to be an effective oral DPP-4 inhibitor in preclinical models. medchemexpress.com This suggests that the this compound scaffold could potentially be incorporated into designs for DPP-4 inhibitors.

While direct receptor agonism is not the primary mechanism for many β-substituted GABA analogues, they profoundly affect neuropharmacology. The main proposed mechanism for related drugs like Pregabalin (B1679071) and Gabapentin is not interaction with GABA receptors or transporters, but high-affinity binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs). wikipedia.org This interaction reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785), norepinephrine, and substance P. This reduction in neurotransmitter release is believed to underlie their anticonvulsant, analgesic, and anxiolytic effects.

Additionally, some GABA analogues can modulate the GABAergic system through other means. This includes altering the function of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. nih.govresearchgate.net By inhibiting GABA reuptake, these compounds can increase the ambient concentration of GABA, thereby enhancing inhibitory tone.

Role of the β-Amino Acid Moiety in Molecular Recognition and Biological Activity

The β-amino acid structure is fundamental to the biological activity of this compound and its analogues. researchgate.net Unlike α-amino acids, the building blocks of proteins, β-amino acids have the amino group attached to the second carbon (the β-carbon) from the carboxyl group. This structural difference has profound implications for molecular conformation and biological interactions.

Conformational Constraint : The β-amino acid backbone imposes specific conformational constraints on molecules. This can lead to the formation of stable secondary structures, such as helices and turns, even in short peptides. acs.org This defined structure can enhance binding affinity and selectivity for a specific biological target by pre-organizing the molecule into a bioactive conformation. researchgate.net

Proteolytic Stability : Peptides and compounds containing β-amino acids are often resistant to degradation by proteases and peptidases, which are evolved to recognize and cleave peptide bonds between α-amino acids. researchgate.net This increased stability enhances the pharmacokinetic profile of drug candidates, prolonging their half-life in vivo.

Molecular Recognition : The spatial arrangement of the amino and carboxyl groups in β-amino acids is different from that in α-amino acids. This allows them to interact with different biological targets. For example, the inability of many GABA analogues to bind effectively to GABA-A or GABA-B receptors is due to this altered geometry. nih.gov Instead, they are recognized by other targets like the α2δ VGCC subunit or specific amino acid transporters. wikipedia.orgnih.gov The lipophilic cyclohexyl group in this compound likely contributes to binding affinity, probably by interacting with a hydrophobic pocket in its target protein. nih.govpnas.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Function

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. researchgate.net For GABA analogues, SAR studies have elucidated key structural features necessary for their activity.

Lipophilic Side Chain : The size and nature of the alkyl or cycloalkyl group at the β-position are critical. The cyclohexyl group in this compound provides a bulky, lipophilic moiety that often enhances binding to non-polar pockets in target proteins, increasing potency.

Stereochemistry : The stereochemistry at the chiral centers is crucial for biological activity. For many GABA analogues, one enantiomer is significantly more active than the other, highlighting the specific three-dimensional arrangement required for optimal interaction with the target.

Amino and Carboxyl Groups : The primary amino group and the carboxylic acid group are essential for activity. They typically form key ionic or hydrogen bond interactions with the target protein, anchoring the ligand in the binding site. nih.gov

Compound SeriesStructural VariationImpact on Biological ActivityReference
β-Amino acids with lipophilic diaromatic side chainsVariation in the diaromatic side chainAltered potency and selectivity for GABA transporter subtypes (mGAT1-4). Led to compounds with >10-fold selectivity for mGAT2. nih.gov
Isoindolin-1-one DerivativesSubstitution on N-aromatic ringSignificantly influenced positive allosteric modulation of GABA-A receptors. Optimized compounds showed EC50 values in the nanomolar range. acs.org
Thiazole DerivativesAddition of an oxime moietySignificantly enhanced antiproliferative activity against lung cancer cells, with IC50 values in the low micromolar range. mdpi.com

Preclinical Mechanistic Studies in Cellular and Subcellular Models

The mechanisms of action for this compound and its analogues are investigated using a variety of preclinical models that bridge the gap from molecular interactions to cellular responses.

Enzyme Kinetic Assays : Purified enzymes such as GABA-AT, hOAT, and DPP-4 are used in cell-free systems to determine kinetic parameters of inhibition (e.g., Kᵢ, kᵢₙₐ꜀ₜ). nih.govnih.gov These assays are fundamental for quantifying the potency and mechanism of enzyme inhibitors.

Radioligand Binding Assays : These assays use a radiolabeled ligand to quantify the binding affinity of a test compound to a specific receptor or transporter, such as the α2δ VGCC subunit or GABA transporters. This is a standard method for primary target identification and SAR studies.

Cellular Uptake and Transport Assays : Cultured cells, such as neurons, astrocytes, or cell lines engineered to express specific transporters (e.g., HEK293 cells expressing GAT subtypes), are used to study the effects of compounds on neurotransmitter uptake. nih.gov Intestinal cell models like Caco-2 are used to assess oral absorption and transport of potential drug candidates. nih.gov

Cellular Proliferation and Viability Assays : For analogues with potential anticancer activity, various cancer cell lines are used to measure effects on cell growth, proliferation, and cell death. mdpi.com These studies help identify potential therapeutic applications beyond neuropharmacology. Preclinical studies on amino acid prodrugs of certain antitumor agents have shown that this approach can improve drug delivery and efficacy in vivo. nih.gov

These preclinical models provide a detailed picture of the molecular targets and cellular consequences of ligand interaction, forming the basis for understanding the potential therapeutic effects of compounds like this compound.

Academic and Industrial Research Applications of R 3 Amino 4 Cyclohexylbutanoic Acid As a Research Tool and Intermediate

Utilization as a Building Block in Complex Chemical Syntheses

The unique stereochemistry and functional groups of (R)-3-Amino-4-cyclohexylbutanoic acid make it a useful starting material or intermediate in the synthesis of more complex molecular architectures. Its ability to impart specific conformational properties is particularly valued in the construction of pharmacologically active compounds and peptide mimics.

This compound serves as a key structural motif in the development of analogues for neurologically active pharmaceuticals. It is structurally related to γ-aminobutyric acid (GABA) and its analogues, such as pregabalin (B1679071) ((S)-3-(aminomethyl)-5-methylhexanoic acid), a drug used to treat epilepsy, neuropathic pain, and fibromyalgia. drugfuture.comsci-hub.sewikipedia.org Researchers utilize the this compound framework to synthesize novel compounds, exploring how modifications to the core structure affect biological activity. The goal is to develop lead compounds with improved efficacy, selectivity, or pharmacokinetic profiles. nih.gov

In one research avenue, new series of β-amino acid analogues are synthesized using multi-step reactions, where the core amino acid structure is systematically altered. ijrpr.com For instance, derivatives can be created by modifying the carboxylic acid group, the amino group, or by introducing additional substituents onto the cyclohexyl ring. These synthetic campaigns generate libraries of novel molecules that are then screened for potential therapeutic activities, such as anticonvulsant properties. ijrpr.com The findings from these studies help to build structure-activity relationships (SAR), which are crucial for guiding the design of next-generation drug candidates. researchgate.net

Table 1: Examples of Synthesized Pharmaceutical Analogues Based on β-Amino Acid Scaffolds

Compound Name Starting Materials Synthetic Method Potential Application
Substituted 4-amino-3-phenyl butyric acid derivatives Substituted aromatic aldehydes, dimethyl malonate, di-n-propyl amine, sodium cyanide Strecker Synthesis Anticonvulsant
3-aminomethyl-4-methyl pentanoic acid Aliphatic aldehydes, dimethyl malonate, di-n-propyl amine, sodium cyanide Strecker Synthesis Anticonvulsant

This table is generated based on data from synthetic approaches to related amino acid derivatives. ijrpr.comnih.gov

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation and improved oral bioavailability. nih.govfrontiersin.org this compound is an ideal building block for such applications. As a β-amino acid, its incorporation into a peptide chain alters the backbone structure, making it resistant to proteases. researchgate.net The bulky cyclohexyl side chain introduces significant conformational constraints, forcing the resulting peptidomimetic into a specific three-dimensional shape. This is particularly useful for mimicking secondary structures like β-turns, which are often critical for a peptide's biological activity. nih.govupc.edu

The synthesis of these conjugates often involves standard peptide coupling techniques, where the amino or carboxyl group of this compound is linked to other amino acids or molecular fragments. nih.gov By incorporating this non-canonical amino acid, chemists can create novel scaffolds that present key pharmacophoric elements in a desired spatial arrangement, leading to potent and selective interactions with biological targets like receptors or enzymes. nih.gov Furthermore, non-canonical amino acids can be conjugated to other molecules, such as natural products, to create hybrid compounds with novel biological activities. frontiersin.org

Applications in Biochemical Research and Molecular Probing

Beyond its role in synthesis, this compound and its derivatives are employed as tools to investigate complex biological processes. Their structural similarity to endogenous molecules allows them to act as probes for studying metabolic pathways and molecular interactions.

Amino acids are central to cellular metabolism, serving not only as building blocks for proteins but also as precursors for neurotransmitters and as energy sources. nih.govnih.govmdpi.com Introducing a non-canonical amino acid like this compound into a biological system can help elucidate the function and specificity of enzymes and transporters involved in amino acid metabolism. springernature.com Because it is an analogue of GABA, its derivatives are used to study receptor interactions within the central nervous system. Specifically, GABA analogues are known to bind to the α2δ-1 subunit of voltage-gated calcium channels rather than directly to GABA receptors. sci-hub.sewikipedia.org Using structurally similar but distinct molecules like this compound allows researchers to probe the binding pocket of this receptor subunit and understand the structural requirements for ligand recognition.

Proteases are enzymes that cleave peptide bonds in proteins, and their dysregulation is implicated in numerous diseases, making them important drug targets. nih.gov Peptides and peptidomimetics are often used as a starting point for designing protease inhibitors. researchgate.net The incorporation of this compound into a peptide sequence can yield a potent and selective protease inhibitor. The non-standard β-amino acid backbone prevents the molecule from being cleaved by the target protease, allowing it to act as an inhibitor rather than a substrate.

The bulky cyclohexyl group can be used to probe the S1 or S2 pockets of a protease's active site, which are major determinants of substrate specificity. By synthesizing a library of inhibitors where the cyclohexyl group is systematically varied, researchers can perform specificity profiling to map the structural preferences of a particular protease. This information is invaluable for designing highly selective inhibitors that avoid off-target effects. In some advanced strategies, non-canonical amino acids containing reactive groups are incorporated to create mechanism-based or covalent inhibitors that form a permanent bond with the target enzyme. nih.govnih.gov

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govspringernature.com A common strategy in chemical biology is to incorporate a non-canonical amino acid (ncAA) bearing a unique chemical handle (e.g., an azide (B81097), alkyne, or tetrazine) into a protein. mdpi.comresearchgate.netnih.gov This handle can then be selectively tagged with a probe, such as a fluorescent dye or a purification tag, using a bio-orthogonal reaction. sci-hub.ru

This compound can be chemically modified to include such a bio-orthogonal group. For example, an azide or alkyne could be attached to the cyclohexyl ring. The resulting ncAA derivative could then be used in genetic code expansion techniques to be site-specifically incorporated into a protein of interest. researchgate.net This would allow researchers to label and visualize the protein in living cells, track its interactions, or purify it from complex mixtures, providing powerful tools for studying protein function in its natural context. nih.gov

Table 2: Common Bio-orthogonal Reactions for Chemical Biology Applications

Bio-orthogonal Handle 1 Bio-orthogonal Handle 2 Reaction Type
Azide Terminal Alkyne Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azide Strained Cyclooctyne Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Tetrazine Strained Alkene (e.g., Norbornene) Inverse-Electron-Demand Diels-Alder (IEDDA)
Tetrazole Alkene Photo-Click Cycloaddition

This table summarizes key bio-orthogonal reaction pairs described in the literature. nih.govsci-hub.ru

Potential in the Development of Specialty Materials and Advanced Chemical Entities

This compound is a chiral, non-proteinogenic γ-amino acid whose unique structural characteristics position it as a valuable building block for creating sophisticated molecules and materials. The defined stereochemistry at the C3 position, combined with the sterically demanding cyclohexyl group and the reactive amine and carboxylic acid functionalities, provides a versatile scaffold for synthetic innovation beyond its applications in medicinal chemistry.

Chiral Building Block for Asymmetric Synthesis

The enantiomerically pure nature of this compound makes it an ideal chiral synthon. In chemical synthesis, access to enantiopure building blocks is critical for constructing complex molecules with specific three-dimensional structures. nih.govlibretexts.org The bulky cyclohexyl side chain can impart a high degree of stereochemical control in reactions, directing the approach of reagents to a specific face of the molecule. This characteristic is highly desirable for creating chiral ligands or catalysts used in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. nih.gov Furthermore, its structure can serve as a template for the synthesis of other complex chiral molecules that are otherwise difficult to prepare. libretexts.orgtcichemicals.com

Peptidomimetics and Foldamers

The incorporation of γ-amino acids like this compound into peptide chains results in the formation of peptidomimetics. nih.govnih.gov These synthetic oligomers mimic the structure and function of natural peptides but often possess enhanced properties, such as resistance to enzymatic degradation. nih.govmdpi.com When γ-amino acids are included in a peptide backbone, they alter the spacing between residues, leading to the formation of novel, stable secondary structures known as foldamers. wisc.edu

The bulky cyclohexyl side chain of this compound is expected to heavily influence the folding pattern of these hybrid peptides, potentially favoring specific helical or sheet-like conformations. nih.govwisc.edu This controlled folding could be exploited to design molecules with tailored functions, such as:

Novel Catalysts: Creating a specific three-dimensional pocket that can bind a substrate and catalyze a chemical reaction.

Molecular Recognition Elements: Designing materials capable of selectively binding to other molecules, for use in sensors or separation technologies.

Biomaterial Scaffolds: Forming well-defined nanostructures for applications in tissue engineering.

Chiral Polymers and Functional Materials

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, allows it to act as a monomer for polymerization. youtube.com The synthesis of polymers from chiral amino acid-based monomers can produce advanced materials with unique properties. rsc.orgrsc.org For instance, a polymer synthesized from this compound would feature pendant chiral cyclohexyl groups along its chain.

Such chiral polymers have significant potential in several areas:

Chiral Chromatography: The polymer could be used as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) for the separation of racemic mixtures. The defined chirality of the polymer backbone would enable differential interactions with enantiomers, allowing for their effective resolution.

Asymmetric Catalysis: The polymer could serve as a recoverable support for a catalytic species, where the chiral environment of the polymer enhances the stereoselectivity of the catalyzed reaction.

Smart Materials: The polymer's conformation could be designed to respond to external stimuli such as pH or temperature, leading to applications in responsive drug delivery systems or sensors.

Advanced Chemical Probes and Scaffolds

The distinct structure of this compound makes it an excellent starting point for the synthesis of advanced chemical entities and probes. researchgate.netnih.gov The cyclohexyl ring provides a lipophilic and sterically defined scaffold that can be further functionalized, while the amino acid portion offers points for conjugation to other molecules. This allows for the construction of complex derivatives where the spatial relationship between different functional domains is precisely controlled. For example, fluorescent dyes, biotin (B1667282) tags, or reactive groups could be attached to create chemical probes for studying biological systems, such as identifying protein binding partners or imaging cellular processes.

Table 1: Potential Applications of this compound in Materials Science

Potential ApplicationKey Structural Feature(s)Enabling Principle
Chiral Ligands/Auxiliaries (R)-Stereocenter, Bulky Cyclohexyl GroupThe fixed chirality and steric hindrance direct the stereochemical outcome of chemical reactions.
Foldamers/Peptidomimetics γ-Amino Acid Backbone, Bulky Side ChainAlters peptide secondary structure, leading to stable, predictable conformations with novel functions. wisc.edu
Chiral Stationary Phases (CSPs) Polymerizable Amine and Carboxylic Acid, Chiral CenterForms a chiral polymer that can differentially interact with enantiomers for chromatographic separation. rsc.orgrsc.org
Advanced Chemical Probes Versatile Scaffold for FunctionalizationAllows precise spatial arrangement of reporter groups (e.g., fluorophores) and reactive moieties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Amino-4-cyclohexylbutanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Synthesis : Start with 4-cyclohexylbutanoic acid (a structurally related precursor) and introduce the amino group via reductive amination or enzymatic resolution. For enantiomeric control, chiral catalysts (e.g., Ru-BINAP complexes) or immobilized enzymes (e.g., transaminases) can be used to favor the (R)-configuration .
  • Purity Validation : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and compare retention times with standards. Confirm absolute configuration via X-ray crystallography or optical rotation measurements against PubChem reference data .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Elucidation : Employ 1H^1H- and 13C^{13}C-NMR to resolve the cyclohexyl and amino proton environments. Mass spectrometry (HRMS-ESI) confirms molecular weight.
  • Physicochemical Analysis : Determine solubility profiles in polar (water, methanol) and nonpolar solvents (hexane) using shake-flask methods. Measure pKa via potentiometric titration to assess ionization states under physiological conditions .

Q. What analytical techniques are suitable for detecting impurities in synthesized batches of this compound?

  • Methodological Answer :

  • Chromatography : Use reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to separate impurities. Compare with reference standards for 4-cyclohexylbutanoic acid (a common intermediate) and other byproducts .
  • Spectroscopy : FT-IR to identify undesired functional groups (e.g., residual carbonyls from incomplete reduction).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Meta-Analysis : Aggregate data from pharmacological studies (e.g., IC50_{50} values for enzyme inhibition) and apply heterogeneity tests (Cochran’s Q) to identify outliers. Use subgroup analysis to control for variables like assay type (cell-free vs. cellular) or enantiomeric contamination .
  • Mechanistic Validation : Perform dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding factors. Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective for designing this compound derivatives with enhanced pharmacological activity?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the cyclohexyl group (e.g., halogenation for lipophilicity) or replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability.
  • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding modes to targets like aromatase enzymes. Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .

Q. How should researchers address discrepancies in metabolic stability data across in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro-In Vivo Correlation (IVIVC) : Conduct parallel assays using hepatocyte suspensions (for CYP450 metabolism) and microsomal stability tests. Adjust for species differences (e.g., human vs. rodent CYP isoforms) using scaling factors.
  • Longitudinal Sampling : In vivo, collect plasma samples at multiple time points (0–24 hrs) and apply compartmental pharmacokinetic modeling (e.g., NONMEM) to reconcile half-life disparities .

Q. What experimental designs mitigate enantiomer interference in biological assays for this compound?

  • Methodological Answer :

  • Chiral Separation : Pre-purify the compound via preparative SFC (supercritical fluid chromatography) before testing. Validate enantiopurity at each assay step.
  • Control Experiments : Compare activity of the (R)-enantiomer with its (S)-counterpart and racemic mixtures to isolate stereospecific effects .

Data Analysis and Validation

Q. How can researchers validate computational predictions of this compound’s binding affinity?

  • Methodological Answer :

  • Experimental Triangulation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of predicted binding residues). Use SPR to measure kinetic parameters (KD_D, kon_{on}/koff_{off}).
  • Free Energy Calculations : Apply MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to refine affinity predictions and correlate with IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.